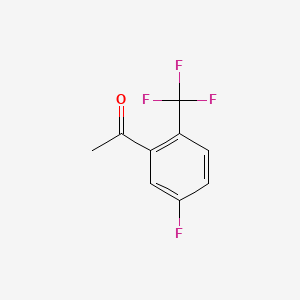

5'-Fluoro-2'-(trifluoromethyl)acetophenone

描述

Structure

3D Structure

属性

IUPAC Name |

1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFYRRQTKUSMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2 Trifluoromethyl Acetophenone and Its Structural Analogues

Classical Synthetic Approaches to Fluorinated Acetophenones

Traditional methods for synthesizing fluorinated acetophenones have long been established, providing reliable, albeit sometimes harsh, pathways to these molecules. These approaches often involve foundational reactions in organic chemistry, adapted for fluorinated substrates.

Friedel-Crafts Acylation Strategies on Fluorinated Aromatic Precursors

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and is widely used for the synthesis of aryl ketones. nih.govmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, such as a fluorinated benzene (B151609) derivative, with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org For the synthesis of a compound like 5'-Fluoro-2'-(trifluoromethyl)acetophenone, a common precursor would be 1-fluoro-4-(trifluoromethyl)benzene.

The general mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). nih.govalfa-chemistry.com This acylium ion then attacks the electron-rich fluorinated aromatic ring. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic precursor significantly influences the regioselectivity of the reaction due to their electronic effects. The trifluoromethyl group is strongly deactivating and meta-directing, while the fluorine atom is deactivating but ortho-, para-directing.

One of the primary advantages of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents further acylation reactions. organic-chemistry.org However, a stoichiometric amount of the Lewis acid catalyst is typically required because it forms a complex with the product ketone. organic-chemistry.org

Table 1: Examples of Friedel-Crafts Acylation for Aromatic Ketone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzene | Benzoyl chloride | Trifluoromethanesulfonic acid (catalytic) | Benzophenone | 85 | |

| Toluene | Benzoyl chloride | Trifluoromethanesulfonic acid (catalytic) | 2- and 4-Methylbenzophenone | 85 | |

| p-Xylene | Benzoyl chloride | Trifluoromethanesulfonic acid (catalytic) | 2,5-Dimethylbenzophenone | 82 |

Halogenation and Subsequent Functionalization of Acetophenone (B1666503) Derivatives

Another classical route involves the modification of a pre-existing acetophenone core. This can be achieved by direct halogenation of the aromatic ring or the α-carbon of the ketone, followed by functionalization. The direct α-halogenation of aryl ketones is a common method for producing α-haloketones, which are versatile intermediates in organic synthesis. mdpi.com

Various reagents can be employed for direct halogenation. For instance, α-bromination can be achieved using bromine (Br₂) in glacial acetic acid, sometimes accelerated by microwave irradiation. mdpi.com The halogenation of the aromatic ring of an acetophenone derivative is governed by the directing effects of the acetyl group, which is deactivating and meta-directing. Therefore, to introduce a fluorine atom at the 5'-position, one might start with an appropriately substituted precursor.

These halogenated acetophenones can then undergo further reactions. For example, a bromo- or iodo-substituted acetophenone can be a substrate for cross-coupling reactions to introduce other functional groups. rsc.org Halogenation has a pronounced effect on the properties of acetophenones, including their hydrogen bonding preferences. nih.gov

Diazotization-Coupling-Hydrolysis Pathways for Trifluoromethylated Analogues

A specific and effective method for synthesizing trifluoromethylated acetophenones involves a three-step sequence starting from a trifluoromethyl-substituted aniline. google.comgoogle.com This pathway is particularly useful for producing m-trifluoromethyl acetophenone. google.com

The process begins with the diazotization of a trifluoromethylaniline, such as m-trifluoromethylaniline, using a mineral acid and sodium nitrite (B80452) to form a diazonium salt. This reaction is typically carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. google.comgoogle.com

The resulting diazonium salt is then subjected to a copper-catalyzed coupling reaction with acetaldoxime. google.com The pH of the reaction is carefully controlled, typically between 4 and 4.5, to facilitate the coupling. google.com Finally, the coupling product is hydrolyzed using a strong acid, like hydrochloric acid, to yield the desired trifluoromethyl acetophenone. This method has been reported to produce m-trifluoromethyl acetophenone with a total yield of over 70% and high purity (>99.5%), making it suitable for industrial production due to its simple reaction conditions and high yield. google.comgoogle.com

Advanced and Catalytic Synthesis Techniques

Modern synthetic chemistry has introduced more sophisticated and efficient methods for preparing fluorinated compounds. These techniques often rely on transition-metal catalysis and offer improvements in selectivity, functional group tolerance, and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions in Fluorinated Systems

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are highly effective for the synthesis of complex fluorinated molecules. For instance, the coupling of aryl halides or triflates with various organometallic reagents can be used to construct the desired acetophenone scaffold.

Aryl fluorides, which are often considered unreactive, can participate in palladium-catalyzed cross-coupling reactions, particularly when the aromatic ring is electron-deficient. The activation of C-F bonds is a challenging but increasingly feasible transformation. mdpi.commdpi.com For example, a protocol for the palladium-catalyzed cross-coupling of (hetero)aryl bromides with fluorinated alcohols has been developed, demonstrating excellent functional group tolerance and short reaction times. nih.gov This highlights the utility of palladium catalysis in synthesizing molecules containing fluoroalkyl ether moieties. nih.gov

Furthermore, palladium catalysis can be used to couple fluoroalkylamines with aryl halides to produce fluorinated anilines, which are valuable in medicinal chemistry. nih.gov These reactions often require specific ligands and milder bases to avoid decomposition of the sensitive products. nih.gov

Table 2: Overview of Palladium-Catalyzed Reactions in Fluorinated Systems

| Reaction Type | Substrates | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| C-O Coupling | (Hetero)aryl bromides, fluorinated alcohols | tBuBrettPhos Pd G3 / Cs₂CO₃ | Short reaction time, excellent functional group tolerance | nih.gov |

| C-N Coupling | Fluoroalkylamines, aryl bromides/chlorides | AdBippyPhos / [Pd(allyl)Cl]₂ / KOPh | Use of a weak base (KOPh), low catalyst loadings | nih.gov |

| C-C Coupling | Electron-deficient aryl fluorides, aryl N-tosylhydrazones | Palladium catalyst | Involves C-F bond activation |

Asymmetric Synthesis and Enantioselective Transformations

The synthesis of chiral fluorinated molecules is of great importance, as the stereochemistry of a drug candidate can dramatically influence its pharmacological activity. chimia.ch Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. The introduction of fluorine can significantly impact the stereochemical outcome of reactions. chimia.ch

Enzymatic approaches offer a promising route for the precise and selective synthesis of fluorinated compounds. researchgate.netthe-innovation.org For example, reductive aminase enzymes (RedAms) from fungi have been used for the asymmetric reductive amination of α-fluoroacetophenones to produce chiral β-fluoro primary or secondary amines with high conversion and enantiomeric excess. whiterose.ac.uk Photoenzymatic strategies have also been developed to introduce fluorinated motifs into olefins enantioselectively. the-innovation.org

In non-enzymatic methods, chiral catalysts are employed. For instance, the asymmetric hydrogenation of 2,2,2-trifluoroacetophenones has been achieved using rhodium complexes with Josiphos-type diphosphine ligands, yielding chiral alcohols with excellent enantioselectivities. researchgate.net The fluorine atoms in the substrate or catalyst can act as control elements, influencing the stereoselectivity through steric and electronic interactions. chimia.ch

Industrial Scale Synthesis Considerations and Continuous Flow Reactor Applications for this compound

The transition from laboratory-scale synthesis to industrial production of complex molecules like this compound introduces significant challenges related to safety, scalability, cost-effectiveness, and process control. Traditional batch manufacturing and modern continuous flow methodologies offer different approaches to address these challenges, each with distinct considerations.

Industrial Scale Batch Synthesis: Challenges and Established Methodologies

On an industrial scale, the synthesis of fluorinated aromatic ketones often relies on well-established but challenging reaction classes. While specific large-scale synthesis routes for this compound are not extensively detailed in public literature, processes for structurally similar compounds, such as 3'-(Trifluoromethyl)acetophenone (B147564), provide insight into the potential industrial methodologies and their associated complexities. These methods commonly include Friedel-Crafts acylation, Grignard reactions, and multi-step sequences starting from substituted anilines.

Key Considerations for Batch Production:

Safety and Handling of Reagents: Fluorination and trifluoromethylation reactions often involve hazardous materials. mt.comacsgcipr.org Reagents like hydrofluoric acid are highly corrosive and toxic, while the use of elemental fluorine requires specialized equipment and extreme care. mt.comfigshare.com The preparation of trifluoromethyl-substituted Grignard reagents is known to be particularly hazardous, with documented instances of detonations, making cryogenic conditions and specialized procedures necessary for safe scale-up. orgsyn.org

Thermal Management: Many synthetic steps, particularly Grignard formations and Friedel-Crafts acylations, are highly exothermic. In large batch reactors, inefficient heat transfer can lead to temperature gradients, promoting side reactions and creating safety risks of thermal runaways. mt.com This necessitates slow reagent addition and robust cooling systems, which can prolong cycle times.

Waste Generation and Environmental Impact: Traditional batch processes can generate significant amounts of waste, including spent catalysts and solvents. acsgcipr.org The use of poly-fluorinated materials also raises concerns about environmental persistence and bioaccumulation, making waste stream management a critical industrial consideration. acsgcipr.org

Process Control and Consistency: Maintaining consistent product quality across large batches can be challenging due to difficulties in achieving uniform mixing and temperature control. This can result in batch-to-batch variability in yield and purity.

Patents for the industrial synthesis of the related compound 3'-(trifluoromethyl)acetophenone illustrate typical conditions for large-scale batch reactions.

| Method | Starting Materials | Key Reagents & Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Diazotization-Coupling-Hydrolysis | m-trifluoromethylaniline | 1. NaNO₂, H₂SO₄ (0-5°C) 2. Acetaldoxime, Cu salt (pH 4-4.5) 3. HCl hydrolysis | >70% | patsnap.comgoogle.com |

| Grignard Reaction | 3-Bromobenzotrifluoride | 1. Mg, THF 2. Acetylating agent | High | guidechem.comgoogleapis.com |

| One-Pot Synthesis | Trifluoromethylbenzene | n-Butyllithium, Acetylating agent, Inorganic salt catalyst (-70°C to 0°C) | High | google.com |

This table is interactive. Click on the headers to sort the data.

Continuous Flow Reactor Applications: A Modern Approach

Continuous flow chemistry has emerged as a transformative technology for chemical manufacturing, offering solutions to many of the safety and efficiency problems inherent in large-scale batch processing. researchgate.net Its application is particularly advantageous for producing highly functionalized molecules like this compound, where hazardous reagents or highly energetic reactions are involved. figshare.com

Advantages of Continuous Flow Synthesis:

Enhanced Safety: Flow reactors utilize small internal volumes, which drastically minimizes the amount of hazardous material present at any given time. figshare.com This inherent safety feature, combined with superior heat and mass transfer, significantly reduces the risk of thermal runaways, allowing reactions to be performed under more aggressive (and often more efficient) conditions. researchgate.net

Improved Process Control and Reproducibility: The precise control over parameters such as temperature, pressure, residence time, and stoichiometry in a flow system leads to higher reproducibility and more consistent product quality. nih.govmdpi.com

Scalability and Efficiency: Scaling up a continuous process is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often simpler and more predictable than re-engineering large batch reactors. The efficiency of flow systems can also reduce reaction times from hours to minutes or even seconds.

Economic Benefits: Continuous manufacturing can lead to significant economic advantages. These include a reduction in capital expenditure due to a smaller plant footprint and the elimination of the need for specialized bunkered facilities for hazardous reactions. manufacturingchemist.com Operational savings are also realized through lower energy and solvent consumption, reduced waste, and improved yields. manufacturingchemist.com

Specific Applications in Fluorinated Ketone Synthesis:

The synthesis of fluorinated ketones is well-suited to flow chemistry. Recent advancements have demonstrated the utility of this technology for key transformations:

Direct Fluorination: The use of elemental fluorine gas, a potent but hazardous reagent, becomes significantly safer in a continuous flow setup. figshare.comresearchgate.net Laboratory and pilot-scale flow reactors have been successfully used for the direct fluorination of various organic molecules, including the synthesis of the WHO essential medicine Flucytosine, demonstrating the technology's industrial potential. acs.org

Photoredox Catalysis: Photochemical reactions are notoriously difficult to scale up in batch mode due to the limited penetration of light. Continuous flow photoreactors, with their high surface-area-to-volume ratio, overcome this limitation, enabling efficient and scalable photoredox-catalyzed reactions for forming carbon-fluorine or carbon-trifluoromethyl bonds. nih.govacs.org

Perfluoroalkylation: Continuous flow processes have been developed for the synthesis of trifluoromethyl and pentafluoroethyl ketones from esters using greenhouse gases like HFC-23 as the fluoroalkyl source. researchgate.net This approach not only provides a valuable synthetic route but also offers a method for the effective utilization of environmentally potent gases. researchgate.net

| Transformation | Key Advantages in Flow | Typical Reactor Type | Potential Application for Target Compound | Reference |

|---|---|---|---|---|

| Direct Fluorination with F₂ | Greatly enhanced safety; precise control of gas-liquid reaction. | Tube Reactor (Stainless Steel, SiC) | Introduction of the 5'-Fluoro group onto a precursor. | acs.org |

| Photoredox Trifluoromethylation | Efficient light penetration; scalable; mild conditions. | FEP Tubing wrapped around a light source. | Introduction of the 2'-(trifluoromethyl) group. | nih.gov |

| Hazardous Grignard Reactions | Superior thermal management; minimizes risk of runaway. | Micro-channel Reactor | Formation of a trifluoromethylphenyl Grignard reagent for subsequent acylation. | orgsyn.orgmanufacturingchemist.com |

| Cryogenic Reactions | Rapid cooling and precise temperature control without cryogenic baths for the entire vessel. | Cooled Tube Reactor | Lithiation reactions, such as with n-butyllithium. | google.com |

This table is interactive. Click on the headers to sort the data.

Reactivity Profile and Mechanistic Investigations of 5 Fluoro 2 Trifluoromethyl Acetophenone

Electrophilic and Nucleophilic Substitution Reaction Pathways

The aromatic ring of 5'-Fluoro-2'-(trifluoromethyl)acetophenone is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing effects of the trifluoromethyl group and the fluorine atom. vaia.comwikipedia.org The trifluoromethyl group, in particular, is one of the strongest deactivating groups due to its potent negative inductive effect (-I). nih.gov This deactivation increases the energy barrier for the formation of the cationic Wheland intermediate, making electrophilic attack less favorable compared to benzene (B151609). youtube.comchemeurope.com Consequently, harsher reaction conditions are generally required to achieve electrophilic substitution. chemeurope.com

The directing effects of the substituents are crucial in determining the regioselectivity of these reactions. The acetyl group and the trifluoromethyl group are both meta-directing deactivators. vaia.comlibretexts.org The fluorine atom, while also deactivating due to its inductive effect, can act as a weak ortho-, para-director through resonance (+M effect) by donating its lone pair electrons to the ring. However, in this heavily deactivated system, the combined meta-directing influence of the acetyl and trifluoromethyl groups is expected to dominate, directing incoming electrophiles primarily to the C-3' and C-5' positions, which are meta to the trifluoromethyl and acetyl groups, respectively.

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate, facilitating the displacement of a suitable leaving group. nih.gov While there is no inherently good leaving group on the benzene ring of the title compound, under forcing conditions or with appropriate derivatization (e.g., introduction of a nitro group), nucleophilic substitution could be induced.

Oxidation and Reduction Chemistry of the Acetophenone (B1666503) Ketone Moiety

The ketone functionality of this compound is a primary site for chemical transformations, particularly reduction and oxidation reactions.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol, 1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. pressbooks.pub This is followed by protonation of the resulting alkoxide intermediate, typically by a protic solvent like methanol (B129727) or ethanol (B145695), to yield the alcohol. pressbooks.pubchemguide.co.uk The electron-withdrawing substituents on the aromatic ring can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of the initial hydride attack.

The general mechanism for the reduction of a ketone with sodium borohydride is as follows:

Nucleophilic attack: The hydride ion from NaBH₄ attacks the partially positive carbonyl carbon, breaking the π-bond of the C=O group and forming a new C-H bond. The electrons from the π-bond move to the oxygen atom, creating an alkoxide intermediate. pressbooks.pub

Protonation: The alkoxide intermediate is then protonated by a protic solvent (e.g., methanol, water) to yield the final secondary alcohol product. masterorganicchemistry.com

Oxidation: Ketones are generally resistant to oxidation under mild conditions. quora.com However, under more forcing conditions, such as with strong oxidizing agents, the C-C bond adjacent to the carbonyl group can be cleaved. The Baeyer-Villiger oxidation, for instance, involves the conversion of a ketone to an ester using a peroxyacid. The migratory aptitude of the groups attached to the carbonyl carbon is a key factor in this reaction. For this compound, the migration of the substituted phenyl group would compete with the methyl group. The presence of electron-withdrawing groups on the aromatic ring generally disfavors the migration of the aryl group. Therefore, it is plausible that the methyl group would preferentially migrate, leading to the formation of 5-fluoro-2-(trifluoromethyl)phenyl acetate. The rate of oxidation can be influenced by the electronic nature of the substituents, with electron-withdrawing groups generally decreasing the rate of oxidation. numberanalytics.com

Influence of Fluorine and Trifluoromethyl Substituents on Chemical Reactivity

Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing, primarily through the inductive effect (-I). mdpi.comminia.edu.eg The trifluoromethyl group is significantly more electron-withdrawing than a fluorine atom. mdpi.com This strong inductive withdrawal of electron density has several key consequences for the reactivity of this compound:

Aromatic Ring Deactivation: The electron density of the benzene ring is substantially reduced, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.com This deactivation is a hallmark of aromatic rings bearing multiple electron-withdrawing substituents.

Increased Acidity of α-Protons: The electron-withdrawing nature of the substituted phenyl ring enhances the acidity of the protons on the methyl group of the acetyl moiety, making them more susceptible to deprotonation by a base.

Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing groups pull electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.

The following table summarizes the electronic effects of the key substituents:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| Acetyl (-COCH₃) | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating, meta-directing |

| Fluorine (-F) | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating, ortho-, para-directing |

| Trifluoromethyl (-CF₃) | Strongly electron-withdrawing (-I) | None | Strongly deactivating, meta-directing |

The trifluoromethyl group, being bulkier than a hydrogen or fluorine atom, can exert significant steric hindrance. nih.gov In this compound, the trifluoromethyl group is located at the ortho position relative to the acetyl group. This steric bulk can influence the conformation of the molecule and the accessibility of adjacent reaction sites.

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more starting materials. While specific examples of MCRs incorporating this compound are not extensively reported, its chemical features suggest its potential as a valuable building block in such reactions.

The reactive ketone moiety and the activated α-protons make it a suitable candidate for various MCRs. For example, it could potentially participate in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, where a ketone is a key component. The electron-withdrawing nature of the substituents could influence the reactivity of the ketone and the stability of any intermediates formed.

Furthermore, the activated methyl group could be utilized in condensation reactions that are part of a multicomponent sequence. The unique electronic and steric properties conferred by the fluorine and trifluoromethyl substituents would likely impart interesting properties to the resulting complex molecules, making this an area ripe for further investigation.

Comparative Reactivity Studies with Isomeric and Structural Analogues

The reactivity of this compound can be better understood by comparing it with its isomers and structural analogues. The position of the fluorine and trifluoromethyl groups significantly influences the physical and chemical properties of the molecule.

Physicochemical Properties of this compound and Its Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | C₉H₆F₄O | 206.14 | - | - |

| 2'-Fluoro-5'-(trifluoromethyl)acetophenone | C₉H₆F₄O | 206.14 | 176.5 | 1.299 |

| 4'-Fluoro-2'-(trifluoromethyl)acetophenone | C₉H₆F₄O | 206.14 | 211.8 | 1.299 |

| 2'-Fluoro-6'-(trifluoromethyl)acetophenone | C₉H₆F₄O | 206.14 | - | 1.326 |

| 2'-(Trifluoromethyl)acetophenone | C₉H₇F₃O | 188.15 | 163-164 | 1.255 |

| 4'-(Trifluoromethyl)acetophenone | C₉H₇F₃O | 188.15 | 79-80 (at 8 mmHg) | - |

A comparison with 2'-(Trifluoromethyl)acetophenone highlights the impact of the additional fluorine atom. The fluorine in the 5'-position further deactivates the aromatic ring towards electrophilic attack and can influence the regioselectivity of both electrophilic and nucleophilic substitutions.

Comparing this compound with its isomer, 4'-Fluoro-2'-(trifluoromethyl)acetophenone, reveals how the position of the fluorine atom can alter the electronic distribution and steric environment. In the 4'-fluoro isomer, the fluorine is para to the acetyl group, which could lead to different directing effects in electrophilic substitution reactions compared to the 5'-fluoro isomer where the fluorine is meta to the acetyl group. These subtle structural differences can lead to significant variations in reactivity and are a key consideration in the design of synthetic routes and the prediction of reaction outcomes.

Applications of 5 Fluoro 2 Trifluoromethyl Acetophenone As a Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Fluorinated Organic Compounds

The presence of both a reactive ketone functional group and a synthetically versatile aromatic ring allows for a multitude of chemical transformations. Organic chemists utilize 5'-Fluoro-2'-(trifluoromethyl)acetophenone as a foundational element for introducing the fluorinated phenyl moiety into larger, more complex structures. The trifluoromethyl group, a strong electron-withdrawing group, and the fluorine atom can modulate the reactivity of the aromatic ring and the adjacent carbonyl group, enabling selective chemical reactions. nih.gov This has led to its use in the synthesis of various fluorinated organic molecules with potential applications in pharmaceuticals and other specialty areas. nih.gov The compound serves as a key intermediate, allowing for the systematic construction of molecules with precisely tailored properties. bldpharm.com

Utility in Agrochemical Synthesis Research

The development of novel and effective agrochemicals is a critical area of research. Fluorine-containing compounds have been shown to exhibit enhanced biological activity and improved physicochemical properties, making them highly sought after in the crop protection industry. nih.gov this compound is employed as an intermediate in the synthesis of potential new herbicides, fungicides, and insecticides. google.com The incorporation of the 5-fluoro-2-(trifluoromethyl)phenyl group can lead to compounds with increased efficacy, better metabolic stability, and improved transport properties within the target organism. Research in this area focuses on synthesizing derivatives of this acetophenone (B1666503) and evaluating their biological activities against various agricultural pests and diseases. nih.govgoogle.com

Intermediate for Specialty Chemical and Materials Science Research

Beyond its applications in the life sciences, this compound is also a valuable intermediate in the realm of specialty chemicals and materials science. cymitquimica.com The unique electronic and physical properties conferred by the fluorine substituents make it a useful component in the design of advanced materials with specific functionalities.

In materials science, the introduction of fluorinated moieties into polymer backbones can significantly enhance properties such as thermal stability, chemical resistance, and surface characteristics. this compound can be chemically modified and incorporated as a monomer or an additive in polymer formulations. The resulting polymers may exhibit improved performance characteristics, making them suitable for specialized applications where durability and resistance to harsh environments are required.

The field of synthetic dyes and pigments also benefits from the use of fluorinated intermediates. google.com The electron-withdrawing nature of the trifluoromethyl group can influence the chromophoric properties of a dye molecule, potentially leading to enhanced color fastness and stability. Similarly, in the development of surfactants, the hydrophobic and lipophobic nature of the fluorinated tail can be exploited to create specialty surfactants with unique interfacial properties. Research has explored the use of related trifluoromethyl acetophenones as intermediates in the synthesis of dyes and pigments. google.com

Derivatization Strategies for Expanding Chemical Space and Diversity

A key advantage of this compound is its amenability to a wide range of chemical derivatizations. The ketone functional group can undergo numerous reactions, including reduction to an alcohol, conversion to an oxime, or participation in various carbon-carbon bond-forming reactions. These transformations provide access to a diverse array of new chemical entities. By systematically modifying the structure of the parent acetophenone, chemists can explore a vast chemical space and generate libraries of novel compounds for screening in various applications. This approach is fundamental to the discovery of new molecules with desired biological or material properties. sigmaaldrich.com

Role in Chemical Biology and Medicinal Chemistry Research Non Clinical Focus

Design and Synthesis of Chemically-Active Probes and Enzyme Inhibitors

5'-Fluoro-2'-(trifluoromethyl)acetophenone is a key intermediate in the synthesis of more complex molecules designed for biological investigation. Its chemical structure, featuring a reactive acetyl group, provides a synthetic handle for elaboration into a variety of chemical probes and potential enzyme inhibitors. While research on this specific molecule is part of a broader field, the strategy is exemplified in the development of other fluorinated compounds. For instance, the synthesis of 5-fluoro-2-oxindole derivatives to create α-glucosidase inhibitors highlights a common approach where a fluorinated core structure is systematically modified. nih.gov Similarly, 5-trifluoromethylpyrimidine derivatives have been designed and synthesized to act as potent EGFR inhibitors for antitumor research. uts.edu.au The presence of fluorine and a trifluoromethyl group on the acetophenone (B1666503) ring is intended to confer specific advantageous properties to the final probe or inhibitor, such as altered reactivity, metabolic stability, or binding affinity. The synthesis of such compounds typically involves multi-step organic reactions.

Exploration of Structure-Activity Relationships through Systematic Chemical Modification

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. This compound serves as a foundational scaffold for SAR studies. By systematically modifying this core structure—for example, by altering substituents on the aromatic ring or transforming the acetyl group—researchers can probe the requirements for biological effect.

Modulation of Molecular Interactions and Binding Affinity via Fluorine and Trifluoromethyl Substitution

The fluorine and trifluoromethyl groups on this compound are not passive components; they actively modulate the molecule's physicochemical properties, which in turn affects its interaction with biological macromolecules.

The fluorine atom at the 5'-position influences the molecule's electronic distribution and conformation. Studies on similar 2′-fluoro-substituted acetophenone derivatives have shown that the ortho-fluorine atom can enforce a specific planar conformation (s-trans), which can be a crucial factor in pre-organizing a molecule for optimal binding to a target. acs.org This conformational preference arises from electronic repulsion between the polar fluorine and oxygen atoms. acs.org

The trifluoromethyl (CF3) group is a powerful tool in drug design for several reasons:

Enhanced Lipophilicity : The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by enzymes, thus increasing the molecule's half-life in biological systems. nih.gov

Binding Affinity : As a strong electron-withdrawing group, the CF3 moiety alters the electronic character of the aromatic ring. mdpi.com It can participate in favorable electrostatic and hydrophobic interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity. mdpi.comresearchgate.net

| Functional Group | Key Property Influenced | Effect on Molecular Interaction | Reference |

|---|---|---|---|

| Fluorine (at ortho position) | Molecular Conformation | Enforces a planar s-trans conformation, potentially pre-organizing the molecule for better receptor fit. | acs.org |

| Trifluoromethyl (-CF3) | Lipophilicity | Increases lipophilicity, which can enhance membrane permeability. | nih.gov |

| Trifluoromethyl (-CF3) | Metabolic Stability | Strong C-F bonds resist enzymatic degradation, improving pharmacokinetic profiles. | nih.gov |

| Trifluoromethyl (-CF3) | Binding Affinity | Acts as a strong electron-withdrawing group, improving electrostatic and hydrophobic interactions with biological targets. | mdpi.com |

Application in Proteomics Research as a Chemical Tool

While direct application of this compound in proteomics is not widely documented, its characteristics make it a suitable building block for creating chemical tools for such research. Fluorinated compounds are of great interest in proteomics, particularly for ¹⁹F NMR-based screening and as components of probes for activity-based protein profiling (ABPP). The unique NMR signal of fluorine allows for the detection of binding events without interference from biological matrices. The trifluoromethyl group, in particular, provides a strong and clear signal. Therefore, this compound could be used to synthesize larger, more complex probes designed to covalently label specific classes of enzymes or to act as reporter molecules in binding assays.

Incorporation into Scaffolds with Potential for Biological Activity Studies

This compound is described as a versatile small molecule scaffold and an aryl fluorinated building block. cymitquimica.com This indicates its primary role is not as a final, active molecule, but as a foundational piece for constructing larger, more diverse chemical libraries. Researchers incorporate this and similar fluorinated fragments into various molecular scaffolds to generate collections of novel compounds. nih.gov These libraries are then screened against a wide array of biological targets, such as enzymes or receptors, to identify new "hit" compounds. The inclusion of the 5'-fluoro-2'-(trifluoromethyl)phenyl moiety is a strategic choice to build in favorable drug-like properties, such as metabolic stability and enhanced membrane permeability, from the outset. nih.gov

Theoretical and Computational Studies on 5 Fluoro 2 Trifluoromethyl Acetophenone

Quantum Chemical Calculations of Electronic Structure and Charge Distribution

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of organic molecules. For 5'-Fluoro-2'-(trifluoromethyl)acetophenone, the presence of two strong electron-withdrawing groups, the fluorine atom at the meta position and the trifluoromethyl group at the ortho position relative to the acetyl group, significantly influences its electronic structure and charge distribution.

Studies on acetophenones bearing electron-withdrawing substituents have shown that these groups play a crucial role in modulating the electron density of the aromatic ring and the carbonyl group. The trifluoromethyl group (CF₃), being a potent σ- and π-electron withdrawing group, is expected to decrease the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to its point of attachment. The fluorine atom, while being highly electronegative and a strong σ-electron withdrawer, can also act as a weak π-donor through resonance. However, its inductive effect typically dominates.

In this compound, the cumulative effect of these substituents leads to a significant polarization of the molecule. The electron density is drawn away from the aromatic ring and towards the electronegative fluorine and trifluoromethyl groups, as well as the oxygen atom of the carbonyl group. This results in a more electrophilic character for the carbonyl carbon and the aromatic ring compared to unsubstituted acetophenone (B1666503).

The distribution of charges can be quantified through methods such as Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). In analogous compounds, the MEP surface typically shows a region of negative potential (red/yellow) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and regions of positive potential (blue) around the hydrogen atoms and the aromatic ring, indicating susceptibility to nucleophilic attack. For this compound, the positive potential on the aromatic ring is expected to be enhanced due to the electron-withdrawing substituents.

Table 1: Predicted Effects of Substituents on the Electronic Properties of the Acetophenone Ring

| Substituent | Position | Expected Effect on Ring Electron Density |

|---|---|---|

| -CF₃ | 2' (ortho) | Strong decrease |

This table is based on established principles of substituent effects in aromatic systems.

Molecular Modeling of Reactivity, Regioselectivity, and Transition States

Molecular modeling can predict the reactivity and regioselectivity of chemical reactions by examining the energies of reactants, products, and transition states. The electron-deficient nature of the aromatic ring and the carbonyl group in this compound dictates its reactivity profile.

The presence of electron-withdrawing groups generally increases the rate of nucleophilic attack at the carbonyl carbon. For instance, studies on the reduction of para-substituted acetophenones have demonstrated that electron-withdrawing substituents enhance the reaction rate. nih.gov Therefore, this compound is expected to be more reactive towards nucleophiles, such as in reduction or addition reactions, compared to acetophenone itself.

In the context of electrophilic aromatic substitution, the acetyl, trifluoromethyl, and fluoro groups are all deactivating. The acetyl and trifluoromethyl groups are meta-directing, while the fluoro group is ortho, para-directing. However, due to the strong deactivating nature of the acetyl and trifluoromethyl groups, electrophilic substitution on the aromatic ring of this compound would be significantly hindered and require harsh reaction conditions. Computational studies on acetophenones with electron-withdrawing groups suggest that while they are traditionally considered meta-directing, substantial amounts of the ortho product can also be formed. nih.gov

The regioselectivity of reactions involving this compound can be rationalized by analyzing the stability of potential intermediates. For example, in a nucleophilic addition to the carbonyl group, the stability of the resulting tetrahedral intermediate will be influenced by the electronic effects of the substituents. Computational modeling can be employed to calculate the activation energies for different reaction pathways, thereby predicting the most likely products. The modeling of transition states provides crucial information about the energy barriers of a reaction, which are directly related to the reaction rate.

Conformational Analysis and Energetic Considerations of Substituted Acetophenones

The conformation of acetophenones, specifically the dihedral angle between the plane of the carbonyl group and the aromatic ring, is a key determinant of their reactivity and spectroscopic properties. For ortho-substituted acetophenones, steric and electrostatic interactions between the ortho-substituent and the acetyl group are particularly important.

Theoretical studies on 2'-fluoro-substituted acetophenone derivatives have shown a strong preference for the s-trans conformation, where the carbonyl group is oriented away from the fluorine atom. nih.govnih.gov This preference is attributed to the minimization of repulsive dipole-dipole interactions between the C-F bond and the carbonyl group. nih.gov In the s-cis conformation, the close proximity of the electronegative fluorine and oxygen atoms would lead to significant electrostatic repulsion, destabilizing this arrangement. nih.govnih.gov

Similarly, for 2'-(trifluoromethyl)acetophenone, steric hindrance between the bulky trifluoromethyl group and the acetyl group would also favor a non-planar conformation. rsc.org The molecule is likely to adopt a conformation where the acetyl group is twisted out of the plane of the benzene ring to alleviate this steric strain.

In the case of this compound, both steric and electrostatic factors are at play. The ortho-trifluoromethyl group will sterically disfavor a planar arrangement, while the ortho-trifluoromethyl and meta-fluoro groups will electronically influence the rotational barrier of the acetyl group. It is highly probable that the molecule will adopt a non-planar conformation with the acetyl group twisted relative to the aromatic ring, and that the s-trans orientation (with respect to the trifluoromethyl group) will be energetically favored to minimize steric clash.

Computational methods can be used to generate a potential energy surface by rotating the C(aryl)-C(carbonyl) bond, allowing for the identification of the most stable conformers and the energy barriers between them.

Table 2: Predicted Conformational Preferences for Substituted Acetophenones

| Compound | Dominant Conformer | Primary Driving Factor(s) |

|---|---|---|

| 2'-Fluoroacetophenone | s-trans | Electrostatic repulsion |

| 2'-(Trifluoromethyl)acetophenone | Non-planar | Steric hindrance |

This table is based on findings from computational studies on related acetophenone derivatives. nih.govnih.govrsc.org

Future Directions and Emerging Research Avenues in 5 Fluoro 2 Trifluoromethyl Acetophenone Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional methods for the synthesis of fluorinated aromatic ketones often rely on multi-step sequences that may involve harsh reagents and generate significant waste. The future of synthesizing 5'-Fluoro-2'-(trifluoromethyl)acetophenone and its analogs lies in the adoption of green and sustainable chemistry principles.

Continuous flow chemistry, or microreactor technology, presents a significant opportunity to improve the synthesis of organofluorine compounds. These systems offer enhanced control over reaction parameters such as temperature and mixing, which is particularly advantageous for managing the high reactivity often associated with fluorination reactions. Flow chemistry can enable the safer use of hazardous reagents and can lead to higher yields and purity. The application of flow systems to Pd-catalyzed fluorinations and reactions involving organolithium species are promising avenues for more efficient syntheses.

Photoredox catalysis is another burgeoning field that offers milder and more selective routes to fluorinated molecules. Visible-light-mediated reactions can be used for C-F bond formation and for the introduction of trifluoromethyl groups under ambient conditions, reducing the energy consumption and byproducts associated with traditional methods. researchgate.netnih.gov The development of photocatalytic methods for the direct α-trifluoromethylation of acetophenones using sources like trifluoroacetic anhydride (B1165640) is a particularly relevant area of research. researchgate.net

Electrochemical methods also represent a sustainable alternative for the synthesis of fluorinated compounds. By using electricity to drive chemical reactions, the need for stoichiometric chemical oxidants or reductants can be minimized, leading to a greener process.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Continuous Flow Chemistry | Enhanced safety, improved reaction control, higher yields, scalability. |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, reduced energy consumption. researchgate.netnih.gov |

| Electrochemical Synthesis | Reduced use of chemical reagents, cleaner reaction profiles. |

Expanded Applications in New Chemical Transformations

The reactivity of the ketone moiety in this compound is a gateway to a vast array of new chemical transformations. Future research will likely focus on leveraging this reactivity in novel and sophisticated ways.

One promising area is the use of photoredox catalysis to facilitate radical addition reactions across the carbonyl group. For instance, the reaction of trifluoromethyl ketones with dihydroquinoxalin-2-ones under visible light has been shown to produce trifluoromethyl alcohols, demonstrating a novel C-C bond-forming reaction. nih.gov This opens the door to synthesizing a new class of complex molecules incorporating the 5'-fluoro-2'-(trifluoromethyl)phenyl scaffold.

Biocatalysis offers another avenue for expanding the applications of this compound. The asymmetric reduction of acetophenones to chiral alcohols is a well-established transformation in biocatalysis. researchgate.net The use of whole-cell biocatalysts, such as newly isolated bacterial strains, for the stereospecific reduction of trifluoromethylated acetophenones has been demonstrated, yielding chiral alcohols with high enantiomeric excess. nih.gov These chiral products are highly valuable intermediates for the synthesis of pharmaceuticals. The development of robust enzymes that can efficiently reduce this compound will be a key area of future research.

Furthermore, the α-position of the ketone is ripe for functionalization. Recent advances in the direct α-trifluoromethylation of ketones using photoredox catalysis and inexpensive trifluoromethyl sources highlight the potential for further elaboration of the molecule. researchgate.net

| Transformation | Reagents/Catalyst | Potential Product Class |

| Photocatalytic Radical Addition | Ru(bpy)₃Cl₂, visible light | Trifluoromethyl-substituted tertiary alcohols nih.gov |

| Biocatalytic Asymmetric Reduction | Whole-cell biocatalysts (e.g., Leifsonia xyli) | Chiral (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695) nih.gov |

| α-Trifluoromethylation | Ru(bpy)₃(PF₆)₂, TFAA, visible light | α,α,α-Trifluoro-ketones researchgate.net |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The drive towards accelerated discovery in the pharmaceutical and materials science industries necessitates the integration of key building blocks like this compound into automated synthesis and high-throughput experimentation (HTE) platforms.

Continuous flow synthesis is a cornerstone of automated chemical production. The development of robust, multi-step flow syntheses starting from simple precursors to generate complex molecules is a major goal. For example, a two-stage flow process has been developed for the synthesis of pyrazoles from acetophenones. galchimia.com Such a system could be adapted for this compound to rapidly generate a library of pyrazole (B372694) derivatives for biological screening. A unified continuous flow assembly line has already been demonstrated for the synthesis of highly substituted fluorinated pyrazoles. mit.edu

In the realm of HTE, the unique properties of the fluorine atom are being exploited. ¹⁹F NMR spectroscopy is a powerful tool for high-throughput screening in drug discovery. mdpi.comnih.govresearchgate.net Since there are no endogenous fluorine signals in biological systems, ¹⁹F NMR provides a clean background for detecting the binding of fluorinated compounds to target proteins. researchgate.net Libraries of compounds derived from this compound could be screened in a high-throughput manner using techniques like Fluorine chemical shift Anisotropy and eXchange for Screening (FAXS). nih.gov

| Platform/Technique | Application for this compound |

| Automated Flow Synthesis | Rapid, modular synthesis of derivative libraries (e.g., pyrazoles). galchimia.commit.edu |

| High-Throughput Experimentation (HTE) | Optimization of reaction conditions for derivatization. |

| ¹⁹F NMR Screening | High-throughput screening of compound libraries for protein binding. mdpi.comnih.govresearchgate.net |

Exploration of New Chemical Space through Derivatization and Functionalization

The true potential of this compound lies in its ability to serve as a scaffold for exploring new chemical space. The combination of a reactive ketone, an aromatic ring, and two distinct fluorine-containing substituents provides multiple handles for derivatization.

A significant area of exploration is the synthesis of fluorinated heterocycles, which are prominent in many FDA-approved drugs. researchgate.netnih.govle.ac.uk The condensation of 1,3-dicarbonyl compounds, which can be derived from acetophenones, with hydrazine (B178648) is a classic method for pyrazole synthesis. mdpi.com This approach can be applied to derivatives of this compound to create a diverse range of fluorinated pyrazoles for agrochemical and pharmaceutical applications. olemiss.eduresearchgate.net

Beyond pyrazoles, the ketone can be transformed into other functional groups that can participate in a variety of cyclization reactions to form other heterocyclic systems. The presence of the fluoro and trifluoromethyl groups can influence the regioselectivity of these reactions and the properties of the resulting products. The development of novel synthetic routes to fluorinated heterocycles is an active area of research. nih.govresearchgate.net

The unique electronic properties imparted by the fluorine substituents can also be harnessed in the design of novel materials. By incorporating the 5'-fluoro-2'-(trifluoromethyl)phenyl moiety into larger molecular architectures, it may be possible to create new liquid crystals, polymers, or other advanced materials with tailored properties.

| Starting Material/Intermediate | Reaction | Resulting Chemical Space |

| This compound | Condensation with DMADMF, then hydrazine | Substituted Pyrazoles galchimia.com |

| α-Functionalized Ketone | Cyclization with various reagents | Diverse Fluorinated Heterocycles researchgate.netle.ac.uk |

| Chiral Alcohol Derivative | Further synthetic transformations | Enantiomerically pure complex molecules |

常见问题

Q. What are the common synthetic routes for 5'-Fluoro-2'-(trifluoromethyl)acetophenone, and how are reaction conditions optimized?

The synthesis typically involves reacting 2-fluorobenzoyl chloride with trifluoromethyl ethyl ketone under controlled conditions. Key parameters include:

- Catalyst : Use of Lewis acids (e.g., AlCl₃) to facilitate Friedel-Crafts acylation.

- Temperature : Maintained at 0–5°C to minimize side reactions like over-acylation.

- Purification : Column chromatography or recrystallization to achieve >95% purity. Yields (~60–75%) depend on stoichiometric ratios and inert atmosphere maintenance .

Q. How is this compound characterized, and what analytical techniques are most effective?

- ¹H/¹³C NMR : Distinct peaks for fluorine-coupled aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 195–200 ppm).

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 221.06 (C₁₀H₈F₄O⁺) confirms molecular weight.

- FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹. Cross-validation with elemental analysis ensures structural integrity .

Q. What are the typical reactions and reactivity patterns due to its substituents?

The trifluoromethyl and fluoro groups act as electron-withdrawing substituents, directing electrophilic attacks to the meta position. Common reactions include:

- α-Bromination : Using pyridine hydrobromide perbromide to form α-bromo derivatives (yield: ~70%).

- Nucleophilic Substitution : Replacement of fluorine under basic conditions (e.g., K₂CO₃/DMF).

- Reduction : NaBH₄ reduces the ketone to a secondary alcohol for chiral intermediate synthesis .

Advanced Research Questions

Q. How does the compound participate in asymmetric catalytic additions, and what ligands are effective?

The ketone group undergoes enantioselective ethylation using chiral ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride. Key steps:

- Catalyst System : Ti(OiPr)₄ with ligand (10 mol%) in toluene at -20°C.

- Reaction Yield : 85–90% with enantiomeric excess (ee) >90% (determined by chiral HPLC).

- Mechanism : Ligand-controlled facial selectivity stabilizes the transition state via π-π interactions .

Q. What is the role of fluorine substituents in modulating biological activity, and how is this studied?

Fluorine enhances metabolic stability and bioavailability by:

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs (measured via shake-flask method).

- Enzyme Binding : Fluorine’s electronegativity disrupts hydrogen-bonding networks in target proteins (validated via X-ray crystallography). Comparative SAR studies with 2',4'-difluoro and 3',5'-trifluoromethoxy analogs reveal 5'-fluoro-2'-trifluoromethyl substitution optimizes IC₅₀ values in kinase inhibition assays .

Q. How can computational methods predict reactivity or interactions in synthesis?

- DFT Calculations : B3LYP/6-311+G(d,p) level predicts transition states for nucleophilic substitution (activation energy: ~25 kcal/mol).

- Molecular Docking : AutoDock Vina models interactions with cytochrome P450 enzymes to predict metabolic pathways.

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DCM vs. THF) for reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。